![molecular formula C25H21NO6 B5138453 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5138453.png)
1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer growth, oxidative stress, and inflammation.
Biochemical and Physiological Effects:
1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have anti-inflammatory activities in various models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate is its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory activities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential applications in other fields such as cardiovascular diseases and diabetes. Additionally, the development of novel derivatives of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate with enhanced bioactivity and selectivity is another potential future direction.
Méthodes De Synthèse
The synthesis of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves the reaction of beta-alanine with 1-methyl-6-oxo-6H-benzo[c]chromene-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting compound is then treated with benzyl chloroformate to obtain the final product.
Applications De Recherche Scientifique
1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory activities. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been studied for its anti-inflammatory activities in various models of inflammation.
Propriétés
IUPAC Name |
(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-16-13-18(14-21-23(16)19-9-5-6-10-20(19)24(28)32-21)31-22(27)11-12-26-25(29)30-15-17-7-3-2-4-8-17/h2-10,13-14H,11-12,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUCFPPWEMCSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(=O)CCNC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

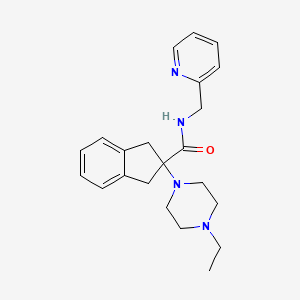

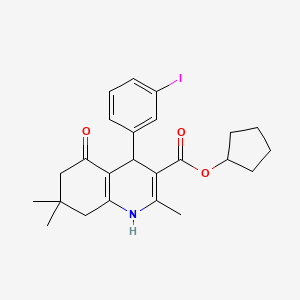
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
![N-benzyl-1-cyclopropyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5138429.png)
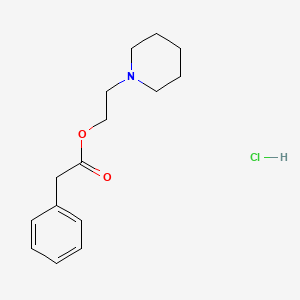
![2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5138431.png)
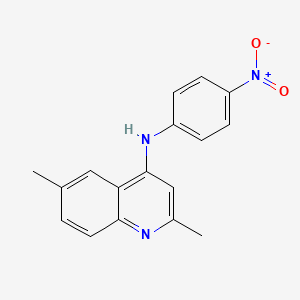
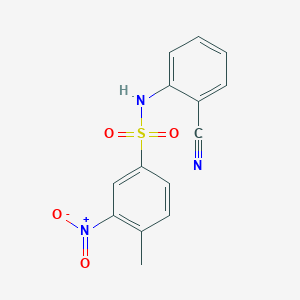
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5138465.png)
![5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5138472.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5138480.png)